2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 326907-60-2
VCID: VC0381824
InChI: InChI=1S/C22H19NO4/c1-26-18-10-9-14(13-19(18)27-2)11-12-23-21(24)16-7-3-5-15-6-4-8-17(20(15)16)22(23)25/h3-10,13H,11-12H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC
Molecular Formula: C22H19NO4
Molecular Weight: 361.4g/mol

2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS No.: 326907-60-2

Main Products

VCID: VC0381824

Molecular Formula: C22H19NO4

Molecular Weight: 361.4g/mol

2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione - 326907-60-2

CAS No. 326907-60-2
Product Name 2-(3,4-Dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular Formula C22H19NO4
Molecular Weight 361.4g/mol
IUPAC Name 2-[2-(3,4-dimethoxyphenyl)ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C22H19NO4/c1-26-18-10-9-14(13-19(18)27-2)11-12-23-21(24)16-7-3-5-15-6-4-8-17(20(15)16)22(23)25/h3-10,13H,11-12H2,1-2H3
Standard InChIKey WCNMCXFYJFXICQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC
Canonical SMILES COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC
PubChem Compound 2906466
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator